2-Methyl-5-(trifluoromethyl)benzenethiol
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Overview
Description
2-Methyl-5-(trifluoromethyl)benzenethiol is an organic compound with the molecular formula C8H7F3S It is a derivative of benzenethiol, where the benzene ring is substituted with a methyl group at the second position and a trifluoromethyl group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(trifluoromethyl)benzenethiol can be achieved through several methodsFor instance, starting with 2-methylbenzenethiol, the trifluoromethyl group can be introduced using a reagent like trifluoromethyl iodide under specific conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(trifluoromethyl)benzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfonic acids or sulfoxides.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are commonly employed.
Major Products Formed
Oxidation: Sulfonic acids or sulfoxides.
Reduction: Sulfides.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
2-Methyl-5-(trifluoromethyl)benzenethiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Methyl-5-(trifluoromethyl)benzenethiol exerts its effects involves interactions with various molecular targets. The thiol group can form covalent bonds with proteins, affecting their function. The trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability, enhancing its potential as a drug candidate .
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)benzenethiol
- 3,5-Bis(trifluoromethyl)benzenethiol
- 4-(Trifluoromethyl)thiophenol
Uniqueness
2-Methyl-5-(trifluoromethyl)benzenethiol is unique due to the presence of both a methyl and a trifluoromethyl group on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, compared to other similar compounds .
Properties
CAS No. |
1429056-31-4 |
---|---|
Molecular Formula |
C8H7F3S |
Molecular Weight |
192.20 g/mol |
IUPAC Name |
2-methyl-5-(trifluoromethyl)benzenethiol |
InChI |
InChI=1S/C8H7F3S/c1-5-2-3-6(4-7(5)12)8(9,10)11/h2-4,12H,1H3 |
InChI Key |
WTOMSKLVOCBZBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(F)(F)F)S |
Origin of Product |
United States |
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